molecular formula C12H16O4 B13150988 2,6-Dihydroxy-3-(1-methoxy-2-methylpropyl)benzaldehyde CAS No. 625831-22-3

2,6-Dihydroxy-3-(1-methoxy-2-methylpropyl)benzaldehyde

Cat. No.: B13150988
CAS No.: 625831-22-3
M. Wt: 224.25 g/mol
InChI Key: FIGNQCZGUIWKCN-UHFFFAOYSA-N
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Description

2,6-Dihydroxy-3-(1-methoxy-2-methylpropyl)benzaldehyde is an aromatic aldehyde with a complex structure It contains two hydroxyl groups, one methoxy group, and an aldehyde group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dihydroxy-3-(1-methoxy-2-methylpropyl)benzaldehyde typically involves multi-step organic reactions. One common method is the hydroxylation of a suitable precursor, followed by the introduction of the methoxy and aldehyde groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,6-Dihydroxy-3-(1-methoxy-2-methylpropyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction results in alcohols.

Scientific Research Applications

2,6-Dihydroxy-3-(1-methoxy-2-methylpropyl)benzaldehyde has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-Dihydroxy-3-(1-methoxy-2-methylpropyl)benzaldehyde involves its interaction with various molecular targets. The compound can form Schiff bases with free amino groups of proteins, affecting cellular functions and pathways. Its hydroxyl and methoxy groups also play a role in modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dihydroxybenzaldehyde: Lacks the methoxy and methylpropyl groups, resulting in different chemical properties.

    3-Methoxybenzaldehyde: Contains a methoxy group but lacks the hydroxyl groups, leading to distinct reactivity.

    2,6-Dimethoxybenzaldehyde: Contains two methoxy groups instead of hydroxyl groups, altering its chemical behavior.

Uniqueness

2,6-Dihydroxy-3-(1-methoxy-2-methylpropyl)benzaldehyde is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

CAS No.

625831-22-3

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

2,6-dihydroxy-3-(1-methoxy-2-methylpropyl)benzaldehyde

InChI

InChI=1S/C12H16O4/c1-7(2)12(16-3)8-4-5-10(14)9(6-13)11(8)15/h4-7,12,14-15H,1-3H3

InChI Key

FIGNQCZGUIWKCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C(=C(C=C1)O)C=O)O)OC

Origin of Product

United States

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